Phenacaine hydrochloride is a local anesthetic compound known for its efficacy in inhibiting specific calmodulin-dependent stimulation of calcium transport mechanisms in erythrocytes and influencing cyclic nucleotide phosphodiesterases in both brain and heart tissues. It is classified as an aromatic amine and is primarily utilized in medical applications, particularly in ophthalmology and pain management.
Phenacaine hydrochloride can be synthesized from p-phenetidine and triethyl orthoacetate, resulting in an imino ether intermediate that subsequently reacts to form the final compound . This synthesis pathway highlights its derivation from readily available organic compounds, making it accessible for pharmaceutical applications.
Phenacaine hydrochloride falls under the category of local anesthetics, specifically within the chemical class of amino esters. Its structural characteristics allow it to function effectively as a pain-relieving agent, similar to other local anesthetics like lidocaine and procaine.
The synthesis of phenacaine hydrochloride involves several key steps:
The reaction conditions typically require careful control of temperature and pH to maximize yield and purity. Solvent choice, such as using ethanol or methanol, can significantly influence the reaction's efficiency.
The molecular formula for phenacaine hydrochloride is . Its structure includes:
The canonical SMILES representation for phenacaine hydrochloride is CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C.Cl
. This notation provides a compact way to describe its molecular structure computationally.
Phenacaine hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include phosphorus trichloride for substitution reactions, while oxidizing agents can vary based on desired outcomes.
Phenacaine hydrochloride exerts its local anesthetic effects by blocking sodium channels in nerve membranes, thereby inhibiting the propagation of action potentials. This mechanism results in a temporary loss of sensation in the targeted area.
Research indicates that phenacaine influences calmodulin-dependent processes, which are critical for calcium signaling pathways within cells. This characteristic makes it valuable not only as an anesthetic but also as a research tool in cellular signaling studies.
Infrared spectroscopy has been employed to analyze phenacaine hydrochloride within ointment formulations, confirming its presence and concentration through specific absorption peaks .
Phenacaine hydrochloride has diverse applications across several fields:
Phenacaine hydrochloride (chemical name: N,N'-Bis(4-ethoxyphenyl)acetamidine monohydrochloride monohydrate) was first synthesized in the early 20th century as a local anesthetic for ophthalmic and anorectal use. Its core structure features an acetamidine backbone linked to two p-ethoxyphenyl groups, distinguishing it from ester-type anesthetics like cocaine [4]. Early synthetic routes relied on condensation reactions between p-phenetidine (4-ethoxyaniline) and chloroacetonitrile, followed by hydrolysis and salt formation with hydrochloric acid. This method faced challenges in isolating intermediates and yielded impurities due to over-alkylation [4] [8].
Patent records indicate that Phenacaine’s production was optimized by The National Drug Company (Philadelphia), which held key formulations. A 1939 patent highlighted issues with product misbranding due to inconsistent hydrochloride salt stoichiometry in ointments, underscoring early quality-control hurdles [4]. The compound’s synthesis was later refined using toluene as a solvent to improve reaction efficiency—a strategy paralleled in contemporaneous antihistamine syntheses like doxylamine succinate [5].
Table 1: Key Historical Patents and Production Methods for Phenacaine Hydrochloride
Year | Assignee | Innovation | Chemical Improvement |
---|---|---|---|
Pre-1939 | National Drug Co. | Ophthalmic ointment (1.5%) | Stabilized hydrogen peroxide mixtures |
1939 | FDA | Regulatory action for labeling accuracy | Standardized salt stoichiometry |
1950s | Unassigned | Solvent optimization (toluene) | Enhanced yield (82–85%) and purity |
Industrial production scaled significantly post-1940, shifting from lab-scale condensation to continuous-flow reactors. Phenacaine’s synthesis incorporated reductive amination techniques—similar to those used for phenylephrine and fenfluramine—to optimize the acetamidine formation step [3] [9]. Critical innovations included:
Formulation strategies evolved to address Phenacaine’s hydrolytic susceptibility in aqueous solutions. Stabilizers like glycerin (5–10%) were added to ophthalmic preparations to inhibit decomposition. Solid formulations (suppositories, powders) used succinate buffers to maintain pH 5.0–6.0, preventing amidine bond cleavage [4] [7]. By the 1960s, industrial batches achieved ≥98% purity through countercurrent extraction to remove residual p-phenetidine—a genotoxic impurity [6] [8].
Table 2: Structural Analogs of Phenacaine Hydrochloride and Their Industrial Applications
Compound | Core Structure | Application | Production Method |
---|---|---|---|
Phenacaine HCl | Acetamidine | Ophthalmic anesthesia | Reductive amination |
Phenacetin | N-acyl-p-phenetidine | Analgesic (withdrawn) | Williamson ether synthesis |
Doxylamine succinate | Ethanolamine | Antihistamine | Grignard alkylation |
Phenylephrine HCl | Phenylethanolamine | Decongestant | Asymmetric hydrogenation |
Post-1980, lyophilization enabled sterile powder formulations for injectable use. Modern processes employ chelating agents (e.g., EDTA) in liquid formulations to sequester metal ions that catalyze oxidation—a method validated in phenylephrine hydrochloride stabilization [9]. These advances cemented Phenacaine’s niche in topical anesthesia despite newer analogs emerging [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7